2-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine
Overview
Description
JY-2 is a compound known for its role as a selective inhibitor of the forkhead transcription factor O1 (FoxO1). It has shown significant antidiabetic activity and is used in research related to diabetes and psoriasis . The molecular formula of JY-2 is C13H7Cl2N3O, and it has a molecular weight of 292.12 g/mol .
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target various biological systems .
Mode of Action
It’s worth noting that the compound’s interaction with its targets could lead to changes at the molecular level, affecting the function of the target and potentially leading to various downstream effects .
Biochemical Pathways
Compounds with similar structures have been known to interact with various biochemical pathways .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially affect the action of the compound .
Preparation Methods
The synthesis of JY-2 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes:
Formation of the Core Structure: This involves the reaction of 2,4-dichlorobenzaldehyde with pyridine-2-carboxylic acid hydrazide to form the core structure.
Functional Group Introduction: The core structure is then subjected to various reactions to introduce the desired functional groups, such as chlorination and nitration.
Purification: The final product is purified using techniques like recrystallization and chromatography to obtain JY-2 with high purity.
Chemical Reactions Analysis
JY-2 undergoes several types of chemical reactions, including:
Oxidation: JY-2 can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed on JY-2 to modify its functional groups.
Substitution: JY-2 can undergo substitution reactions, particularly involving its chlorine atoms, to form derivatives with different properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
JY-2 has a wide range of scientific research applications, including:
Chemistry: JY-2 is used as a model compound in studies involving the inhibition of transcription factors and the development of new synthetic methods.
Biology: In biological research, JY-2 is used to study the role of FoxO1 in cellular processes, including apoptosis and metabolism.
Medicine: JY-2 has shown potential in the treatment of diabetes and psoriasis due to its ability to inhibit FoxO1 and reduce lipotoxicity in cells
Industry: While its industrial applications are limited, JY-2 is used in the development of new pharmaceuticals and as a research tool in drug discovery
Comparison with Similar Compounds
JY-2 is unique in its selective inhibition of FoxO1, but it shares similarities with other compounds targeting the same pathway. Some similar compounds include:
AS1842856: Another FoxO1 inhibitor with similar antidiabetic properties.
Kihadanin B: A compound that represses adipogenesis by targeting the Akt-FOXO1-PPARγ axis
Compared to these compounds, JY-2 is noted for its oral bioavailability and selective inhibition of FoxO1, making it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
5-(2,4-dichlorophenyl)-3-pyridin-2-yl-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N3O/c14-8-4-5-9(10(15)7-8)13-17-12(18-19-13)11-3-1-2-6-16-11/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMHQMQALJDGHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101203507 | |
Record name | 2-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101203507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339103-05-8 | |
Record name | 2-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=339103-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101203507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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